molecular formula C14H9Cl2NO B024367 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 133330-61-7

2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Cat. No. B024367
M. Wt: 278.1 g/mol
InChI Key: HGCFDJOSJCJZAR-UHFFFAOYSA-N
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Description

This compound is part of a family of heterocyclic compounds that have garnered interest for their diverse chemical properties and potential applications in medicinal chemistry. The structural complexity of these compounds, including the presence of multiple functional groups and chlorine atoms, contributes to their unique chemical behaviors and potential utility in drug development and other areas.

Synthesis Analysis

The synthesis of related compounds, such as 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11-one , involves multiple steps including Ritter reaction and alkylation processes. Such procedures highlight the complex synthetic routes needed to introduce specific functional groups and achieve desired structural features (Z. Guan, 2013).

Molecular Structure Analysis

Studies on similar compounds have utilized X-ray crystallography to elucidate their molecular structures, revealing critical aspects like bond lengths, angles, and overall three-dimensional configuration. For instance, crystal structure determinations have been conducted for related benzo cyclohepta pyridine derivatives, offering insights into their spatial arrangements and how substituents influence overall molecular geometry (A. Moustafa & A. S. Girgis, 2007).

Scientific Research Applications

Synthetic Chemistry and Material Science

The compound is structurally related to a variety of polycyclic and heterocyclic aromatic compounds that have been extensively studied for their unique chemical properties and reactivity. For instance, research has highlighted the fascinating variability in the chemistry and properties of bis-benzimidazolyl-pyridine and bis-benzthiazolyl-pyridine complexes, which are structurally related to the compound of interest. These studies have shown that such compounds can exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting potential applications in the development of new materials with specific magnetic or electrochemical characteristics (Boča, Jameson, & Linert, 2011).

Environmental Science and Toxicology

Polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives, to which the compound is structurally related, have been the subject of extensive study due to their environmental persistence and potential toxicity. Research on oxygenated PAHs has discussed their occurrence in food, toxicity, and potential sources, highlighting the importance of understanding the environmental behavior and toxicological impacts of such compounds (Ma & Wu, 2022).

Antimicrobial and Pharmacological Properties

The structural motif found in the compound under discussion shares similarities with other heterocyclic compounds known for their biological activities. For instance, research into compounds such as p-Cymene, which shares a benzene ring fused to other cyclic structures, has shown a range of biological activities including antimicrobial effects. Such findings suggest potential research avenues for exploring the antimicrobial properties of similar compounds (Marchese et al., 2017).

properties

IUPAC Name

5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c15-10-4-5-11-9(7-10)2-1-8-3-6-12(16)17-13(8)14(11)18/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCFDJOSJCJZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442546
Record name 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

CAS RN

133330-61-7
Record name 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133330-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 2
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 3
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 4
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 5
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 6
Reactant of Route 6
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

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